Target Engagement Selectivity: ERAP2 vs. APN
(Pyrimidin-2-ylamino)acetic acid demonstrates meaningful selectivity between two human aminopeptidases. It inhibits ERAP2 with a Ki of 622 nM, while its affinity for APN is roughly 10-fold weaker (Ki = 6,040 nM) [1]. This selectivity window is not a class-wide property but is specific to the pyrimidine substitution pattern.
| Evidence Dimension | Enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 622 nM (human ERAP2); Ki = 6,040 nM (human APN) |
| Comparator Or Baseline | Intra-compound selectivity baseline: 9.7-fold selectivity for ERAP2 over APN |
| Quantified Difference | 9.7-fold lower Ki for ERAP2 compared to APN |
| Conditions | In vitro enzyme inhibition assay; compound preincubated with enzyme for 30–60 min; ERAP2 assay uses Arg-AMC substrate, APN assay uses Ala-AMC substrate; measured spectrofluorimetrically (BindingDB data, curated from ChEMBL). |
Why This Matters
This selectivity data defines the compound's utility as an ERAP2-biased probe; researchers targeting APN or related aminopeptidases would obtain misleading results by substituting a different N-heteroaryl glycine without verifying its selectivity profile.
- [1] BindingDB. (2025). BDBM50170893 (CHEMBL3804843): Affinity data for 2-(pyrimidin-2-ylamino)acetic acid against ERAP2 and APN. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170893 View Source
